2-(benzylamino)-7-phenyl-7,8-dihydro-5(6H)-quinazolinone
Overview
Description
2-(benzylamino)-7-phenyl-7,8-dihydro-5(6H)-quinazolinone, also known as BPD-MA, is a small molecule compound that has been studied extensively for its potential applications in scientific research. It is a derivative of the quinazolinone family of compounds and has been found to have a range of biochemical and physiological effects. In
Scientific Research Applications
Synthesis and Biological Evaluation Research on quinazolinone derivatives has yielded a range of compounds with significant biological activities. For instance, certain 2-thieno-4(3H)-quinazolinone analogs have been synthesized and evaluated for their antitumor properties using the National Cancer Institute's disease-oriented antitumor screen protocol. These compounds, including 2-(2-thienylcarbonylamino)-5-iodo-N-(4-hydroxyphenyl)-benzamide, demonstrated potential as antitumor agents, indicating the therapeutic relevance of quinazolinone derivatives in cancer research (Al-Obaid et al., 2009).
Antimicrobial and Anticonvulsant Activities Quinazolinone compounds have also been explored for their antimicrobial properties. A study on new 4(3H)quinazolinone derivatives revealed their potential as antibacterial agents, highlighting the versatility of quinazolinones in addressing various microbial infections (Azab et al., 2009). Additionally, the synthesis of 2-phenyl-3-(3-(substituted-benzylideneamino)-quinazolin-4(3H)-one derivatives and their evaluation as anticonvulsants further demonstrate the broad spectrum of biological activities exhibited by quinazolinone derivatives (Gupta et al., 2013).
Antiviral Properties Moreover, quinazolinone derivatives have shown promise in antiviral research. A particular study focusing on the synthesis of 2-aryl- or 2-methyl-3-(substituted-benzalamino)-4(3H)-quinazolinone derivatives found these compounds to possess moderate to good antiviral activity, suggesting their potential in the development of new antiviral drugs (Gao et al., 2007).
Chemical Sensing and Environmental Monitoring Quinazolinones have also been applied in the development of chemosensors for detecting ions in aqueous mediums and biological samples. This application underscores the chemical versatility of quinazolinones and their potential utility in environmental monitoring and diagnostics (Algoharya Ayman. M et al., 2020).
properties
IUPAC Name |
2-(benzylamino)-7-phenyl-7,8-dihydro-6H-quinazolin-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O/c25-20-12-17(16-9-5-2-6-10-16)11-19-18(20)14-23-21(24-19)22-13-15-7-3-1-4-8-15/h1-10,14,17H,11-13H2,(H,22,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVTUMTXAAAFDDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=CN=C(N=C21)NCC3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzylamino)-7-phenyl-7,8-dihydroquinazolin-5(6H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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